molecular formula C19H20ClN3O5S B4833004 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide

Cat. No.: B4833004
M. Wt: 437.9 g/mol
InChI Key: AZUMLCZGXQGJID-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with azepan-1-ylsulfonyl, chloro, and nitro groups, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c20-14-5-10-17(18(13-14)23(25)26)19(24)21-15-6-8-16(9-7-15)29(27,28)22-11-3-1-2-4-12-22/h5-10,13H,1-4,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUMLCZGXQGJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Sulfonylation: The attachment of the azepan-1-ylsulfonyl group to the phenyl ring.

    Amidation: The formation of the benzamide structure.

Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, chlorine gas for chlorination, and sulfonyl chloride for sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of oxidized derivatives, depending on the specific conditions.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and sulfonyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]-2-nitrobenzamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable subject for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide
Reactant of Route 2
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N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide

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